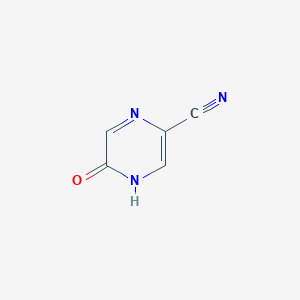

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

Description

Contextualization of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- within Advanced Heterocyclic Ring Systems

The 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- scaffold is an integral part of the broader family of pyrazine (B50134) derivatives, which are recognized for their diverse biological activities. nih.govresearchgate.net The pyrazinone core, in particular, is a common motif in a variety of natural products and is a key building block in medicinal chemistry. nih.gov The presence of both a hydrogen bond donor (the ring nitrogen) and acceptor (the oxo group), along with the electron-withdrawing nitrile group, imparts specific electronic and steric properties to the molecule, making it a valuable pharmacophore and a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. nih.gov

The combination of the pyrazinone and carbonitrile functionalities allows for a range of chemical transformations, enabling the construction of bicyclic and polycyclic heterocyclic systems. nih.gov The nitrile group can be hydrolyzed, reduced, or can participate in cycloaddition reactions, while the pyrazinone ring can undergo various substitution reactions. This chemical versatility places 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- at a strategic position for the generation of compound libraries for drug discovery and for the synthesis of novel functional materials. nih.gov

Historical Trajectories and Milestones in Research on Pyrazine Scaffolds with Carbonitrile and Oxo Functionalities

The history of pyrazine derivatives with oxo functionalities is intrinsically linked to the pioneering work on the synthesis of 2-hydroxypyrazines, which exist in tautomeric equilibrium with 2-pyrazinones. A landmark in this area was the discovery by Reuben G. Jones in 1949 of a novel synthesis of 2-hydroxypyrazines. nih.govmdpi.com This reaction involved the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base. nih.govmdpi.com

Jones's synthesis was a significant advancement as it provided a relatively straightforward route to this class of compounds, which had been challenging to access previously. nih.gov His work, conducted at the research facilities of Eli Lilly, was possibly inspired by the contemporary base-promoted condensation of phenylglyoxal (B86788) and aminoguanidine (B1677879) to form 3-amino-1,2,4-triazines. mdpi.com The method was later simplified by using the hydrochloride salts of the α-aminoamides, which required an additional equivalent of sodium hydroxide. nih.gov

Over the years, the Jones synthesis has been widely employed for the preparation of various 2-hydroxypyrazines. nih.gov However, the reaction can present challenges, particularly with respect to regioselectivity when using unsymmetrical α-ketoaldehydes. nih.gov Despite these limitations, this foundational work laid the groundwork for the synthesis and exploration of a wide range of pyrazinone-containing molecules, including those bearing a carbonitrile group.

| Year | Milestone | Key Researchers | Significance |

| 1949 | Discovery of a novel synthesis for 2-hydroxypyrazines | Reuben G. Jones | Provided a foundational and accessible route to 2-hydroxypyrazines (2-pyrazinone tautomers), opening the door for further research into this class of compounds. nih.govmdpi.com |

| Post-1949 | Simplification of the Jones Synthesis | Not specified in the provided context | The use of hydrochloride salts of α-aminoamides simplified the original procedure. nih.gov |

Contemporary Research Paradigms and the Academic Relevance of the 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Moiety

In the contemporary research landscape, the 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- moiety and related structures are of significant academic interest due to their potential applications in medicinal chemistry and materials science. The pyrazine ring is a component of several clinically used drugs, highlighting the therapeutic potential of this heterocyclic system. nih.govnih.gov

The pyrazinone scaffold is found in natural products with a broad range of biological activities, including kinase and protease inhibition. mdpi.com The incorporation of a carbonitrile group can further enhance the biological activity of the molecule. The nitrile group is a common feature in many pharmaceuticals and can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification of biological targets.

Recent research has focused on the synthesis of novel pyrazine derivatives and the evaluation of their pharmacological properties. These compounds have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov The unique electronic properties of the pyrazine ring also make it an attractive component for the development of functional materials, such as those used in optoelectronics. nih.gov

The academic relevance of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- lies in its role as a versatile building block for the synthesis of more complex molecules with tailored properties. Its continued exploration is expected to lead to the discovery of new therapeutic agents and innovative materials.

| Research Area | Significance of the 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Moiety |

| Medicinal Chemistry | Acts as a key pharmacophore in the design of novel therapeutic agents, with potential applications as anticancer, anti-inflammatory, and antimicrobial drugs. nih.govmdpi.com |

| Organic Synthesis | Serves as a versatile synthetic intermediate for the construction of complex, fused heterocyclic systems. nih.gov |

| Materials Science | The electronic properties of the pyrazine core are of interest for the development of new functional materials, including those with applications in optoelectronics. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBKFQQRDQALLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134510-05-7 | |

| Record name | 5-oxo-4,5-dihydropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Pyrazinecarbonitrile, 4,5 Dihydro 5 Oxo and Its Advanced Analogs

Retrosynthetic Analysis and Strategic Design for the 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Core

The molecular architecture of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, a substituted pyrazinone, lends itself to several strategic retrosynthetic disconnections. The core pyrazinone ring and its appended carbonitrile functionality are the primary targets for synthetic planning. Analysis of the target molecule reveals two key structural components: the 1,4-diazine heterocycle with an oxo group, and the cyano group at the C2 position. The design of efficient synthetic routes hinges on the strategic construction of the heterocyclic core and the timely installation of the carbonitrile moiety. amazonaws.com

The synthesis of the 4,5-dihydro-5-oxo-pyrazine ring, also known as the 2-hydroxypyrazine (B42338) or pyrazin-2(1H)-one system, can be achieved through both convergent and divergent approaches.

Convergent Pathways: These strategies involve the assembly of the heterocyclic core from two or more fragments in the later stages of the synthesis. A classic and effective convergent method is the condensation reaction between a 1,2-dicarbonyl compound and an α-amino amide. beilstein-journals.org For the target molecule, this would involve the reaction of glyoxal (B1671930) with 2-amino-2-cyanoacetamide. This approach allows for the rapid construction of the core with the carbonitrile precursor already in place. The reaction is typically performed under basic conditions at low temperatures. beilstein-journals.org The regioselectivity can be an issue when using unsymmetrical dicarbonyl compounds, but for glyoxal, this is not a concern. beilstein-journals.org This biomimetically inspired synthesis is a cornerstone in pyrazine (B50134) chemistry. mdpi.com

Divergent Pathways: In a divergent strategy, a common pyrazine intermediate is synthesized and subsequently elaborated to generate a library of analogs. For instance, one could begin with a pre-formed 2-aminopyrazine. mdpi.com This common intermediate can then be subjected to various reactions to introduce the oxo and carbonitrile functionalities. Another divergent approach starts with a simple pyrazinone, which is then halogenated at the 2-position. This 2-halopyrazinone serves as a versatile electrophile for the subsequent introduction of the carbonitrile group. thieme-connect.de

The introduction of the carbonitrile group is a critical step that can be performed at different stages of the synthesis.

From an Amine Precursor: A common method is the Sandmeyer reaction, which transforms an amino group into a nitrile. Starting with 2-amino-5-hydroxypyrazine, diazotization followed by treatment with a cyanide salt, such as copper(I) cyanide, would yield the target compound. mdpi.com

From a Halide Precursor: Perhaps the most versatile method is the palladium-catalyzed cyanation of a halopyrazine. mdpi.comresearchgate.net A 2-chloro- or 2-bromo-5-hydroxypyrazine (B1272152) can be reacted with a cyanide source like zinc cyanide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to install the carbonitrile group efficiently. researchgate.net This method is valued for its mild conditions and high functional group tolerance.

Transformation of the Carbonitrile: The carbonitrile group is not only a key pharmacophore but also a versatile synthetic handle for further derivatization. It can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxamide or carboxylic acid. orgsyn.org For example, 4,5-dihydro-5-oxo-2-pyrazinecarboxamide is a known derivative. nih.gov

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

Understanding the underlying mechanisms of the core synthetic reactions is crucial for optimizing conditions and predicting outcomes.

The formation of the pyrazinone ring via the condensation of an α-amino amide and a 1,2-dicarbonyl compound is a well-studied process. The reaction is believed to proceed through a sequence of condensation and cyclization steps. beilstein-journals.org

Initial Condensation: The reaction initiates with the nucleophilic attack of the primary amine of the α-amino amide onto one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., glyoxal). This forms an imine intermediate. beilstein-journals.org

Intramolecular Cyclization: The amide nitrogen of this intermediate then performs an intramolecular attack on the second carbonyl group.

Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration to form the dihydropyrazine (B8608421) ring system.

Aromatization: A final tautomerization or oxidation step leads to the aromatic pyrazinone product. researchgate.net

The regiochemical outcome when using unsymmetrical α-ketoaldehydes can be complex, with the initial condensation potentially occurring at either carbonyl group, leading to different isomers. beilstein-journals.org

The pyrazinone core and the carbonitrile group offer multiple handles for derivatization to create advanced analogs.

N-Derivatization: The nitrogen atom at the 4-position of the pyrazinone ring can be alkylated or acylated using various electrophiles under basic conditions. researchgate.net

O-Derivatization: The oxo group at the 5-position exists in tautomeric equilibrium with a hydroxyl group (5-hydroxypyrazine-2-carbonitrile). This hydroxyl group can be converted into an ether or ester, or transformed into a triflate, which is an excellent leaving group for cross-coupling reactions. researchgate.net

C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization of the pyrazine ring, enabling the introduction of substituents without prior installation of a leaving group. mdpi.com

Advanced Catalytic Approaches in the Preparation of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Derivatives

Catalysis, particularly transition-metal catalysis, has revolutionized the synthesis of complex heterocycles.

Palladium-Catalyzed Cross-Coupling: As mentioned, palladium-catalyzed cyanation is a key method for installing the carbonitrile group. researchgate.net Furthermore, if one starts with a dihalopyrazine, one site can be selectively converted to the nitrile, while the other halogen can be used for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkynyl, or amino substituents. This strategy allows for the construction of highly complex and diverse libraries of pyrazinone derivatives.

Photoredox Catalysis: This emerging field uses visible light to facilitate single-electron transfer processes, enabling bond formations under exceptionally mild conditions. orgsyn.org Such methods could be applied to the late-stage functionalization of the pyrazinone core, for example, in Minisci-type reactions to add alkyl radicals to the electron-deficient pyrazine ring. orgsyn.org

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of product purification and catalyst recycling. For instance, heterogeneous catalysts like manganese dioxide have been used for the hydration of pyrazinecarbonitrile (B1219330) to pyrazinamide (B1679903) in continuous flow reactors, a transformation that highlights the industrial applicability of advanced catalytic systems. orgsyn.org

The table below summarizes some of the synthetic strategies discussed.

| Reaction Type | Key Reactants | Catalyst/Reagents | Function |

| Ring Formation | α-Amino Amide, 1,2-Dicarbonyl | Base (e.g., NaOH) | Forms the core pyrazinone ring |

| Cyanation | 2-Halopyrazinone | Pd(PPh₃)₄, Zn(CN)₂ | Installs the carbonitrile group |

| Cyanation | 2-Aminopyrazinone | NaNO₂, CuCN | Installs the carbonitrile group (Sandmeyer) |

| Suzuki Coupling | 2-Halo-X-substituted-pyrazinone, Boronic Acid | Pd Catalyst, Base | Introduces aryl/heteroaryl groups |

| N-Alkylation | Pyrazinone | Alkyl Halide, Base | Derivatization of the ring nitrogen |

| Nitrile Hydration | Pyrazinecarbonitrile | H₂O, MnO₂ (heterogeneous) | Transforms nitrile to primary amide |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful tool for the functionalization of pyrazine and pyrazinone cores, enabling the synthesis of a diverse range of advanced analogs. rsc.orgtandfonline.comrsc.org Reactions such as the Suzuki, Stille, and Sonogashira couplings are instrumental in forming new carbon-carbon bonds, allowing for the introduction of various substituents onto the pyrazinone scaffold. rsc.org

For the synthesis of advanced analogs of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, a plausible strategy would involve the initial synthesis of a halogenated pyrazinone precursor. This precursor could then undergo various palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups at specific positions. For instance, a chloropyrazinone derivative could be coupled with a boronic acid (Suzuki reaction), an organostannane (Stille reaction), or a terminal alkyne (Sonogashira reaction) to yield functionalized pyrazinones.

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on pyrazinone and pyrazine systems, illustrating the potential for generating analogs of the target compound.

| Entry | Halide/Triflate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2-Amino-5-bromopyrazine | Arylene diboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Amino-substituted tri- and tetraarylene systems | 50-70 | rsc.org |

| 2 | Stannylated pyrazine | 4-Methoxybenzoyl chloride | Pd catalyst | Ketone-substituted pyrazine | 70 | rsc.org |

| 3 | 2,3-Dichloropyrazine | Stannylated terpyridine | Pd catalyst | Pyrazine-terpyridine ligand | 73 | rsc.org |

| 4 | Trialkylstannyl pyrazine | Azabicycloalkene triflate | Pd catalyst | Pyrazine-azabicycloalkane derivative | 54 | rsc.org |

Organocatalytic and Biocatalytic Transformations

The development of asymmetric synthesis has been greatly advanced by organocatalysis and biocatalysis, providing methodologies for the preparation of chiral molecules with high enantioselectivity. These approaches are particularly relevant for the synthesis of advanced, chirally pure analogs of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, which could have interesting applications in medicinal chemistry.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the enantioselective synthesis of various heterocyclic compounds. nih.gov For instance, the Michael addition of pronucleophiles to nitroolefins, catalyzed by ureidoaminal-derived Brønsted bases, has been used to produce chiral pyrrolodiketopiperazines, which share structural similarities with pyrazinones. nih.gov A similar strategy could be envisioned for the asymmetric synthesis of substituted dihydropyrazinones. An organocatalytic Michael addition to an appropriately substituted α,β-unsaturated carbonyl compound, followed by cyclization, could yield chiral pyrazinone analogs.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative for chemical transformations. researchgate.netnih.govnih.gov For the synthesis of pyrazine derivatives, several biocatalytic approaches have been explored. L-threonine dehydrogenase has been used to generate aminoacetone in situ, which can then be used to synthesize asymmetric trisubstituted pyrazines with yields up to 96%. researchgate.net Furthermore, nonribosomal peptide synthetases (NRPSs) have been shown to be involved in the biosynthesis of pyrazinone natural products. nih.gov A monomodular NRPS has been identified that can produce a dipeptide aldehyde intermediate, which then cyclizes to form a pyrazinone core. nih.gov The use of lipases, such as Lipozyme® TL IM, has been reported for the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system, achieving yields up to 91.6%. nih.gov These biocatalytic methods could potentially be adapted for the enantioselective synthesis of chiral analogs of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-.

The table below presents examples of organocatalytic and biocatalytic reactions for the synthesis of related heterocyclic compounds, highlighting the potential for high yields and enantioselectivities.

| Entry | Reaction Type | Catalyst/Enzyme | Substrates | Product | Yield (%) | ee (%) | Reference |

| 1 | Michael Addition | Ureidoaminal-derived Brønsted base | Bicyclic acylpyrrol lactim, Nitroolefin | Chiral pyrrolodiketopiperazine | High | High | nih.gov |

| 2 | Dimerization/Electrophile Incorporation | L-threonine dehydrogenase | L-threonine, Aldehydes | Asymmetric trisubstituted pyrazines | up to 96 | N/A | researchgate.net |

| 3 | Amidation | Lipozyme® TL IM | Pyrazine ester, Amine | Pyrazinamide derivative | up to 91.6 | N/A | nih.gov |

Sustainable and Green Chemistry Aspects in the Synthesis of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- and its analogs, several green chemistry strategies can be employed.

Solvent-Free and Aqueous Medium Synthesis

The use of volatile organic solvents is a major contributor to the environmental footprint of chemical processes. Therefore, developing synthetic methods that operate under solvent-free conditions or in aqueous media is highly desirable.

Solvent-Free Synthesis: Several examples of solvent-free synthesis of pyrazine and related heterocycles have been reported. fao.orgresearchgate.netresearchgate.net For instance, the condensation of 2-hydroxy-1,2-diarylethanone derivatives with ammonium (B1175870) acetate (B1210297) or amines can be performed under catalyst- and solvent-free conditions to produce substituted pyrazines in excellent yields. researchgate.net Another example is the solid-state reaction of hydrazine (B178648) with dicarbonyl compounds by grinding, which affords azines, pyrazoles, and pyridazinones in high yields (>97%) without the need for a solvent. fao.org These solvent-free approaches offer significant advantages in terms of reduced waste, simplified work-up procedures, and lower energy consumption.

Aqueous Medium Synthesis: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic reactants in water can be a challenge, various techniques, such as the use of co-solvents or phase-transfer catalysts, can be employed to facilitate reactions in aqueous media. The synthesis of pyrazinamide derivatives has been achieved in a greener tert-amyl alcohol solvent, which is an improvement over more hazardous solvents like DMF. nih.gov

Atom Economy and Reaction Efficiency Optimization

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a key metric in green chemistry. libretexts.orgprimescholars.comresearchgate.netjocpr.com Reactions with high atom economy generate less waste and are therefore more sustainable. Addition and cycloaddition reactions are inherently atom-economical.

A plausible synthesis of the pyrazinone core involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. For example, the reaction of glycinamide (B1583983) with glyoxal to form a dihydropyrazinone intermediate, followed by oxidation, would be a potential route. The initial condensation step is highly atom-economical.

The percent atom economy can be calculated using the following formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org

For a hypothetical condensation of glycinamide (C₂H₅N₂O, MW = 75.07 g/mol ) with glyoxal (C₂H₂O₂, MW = 58.04 g/mol ) to form the dihydropyrazinone intermediate (C₄H₅N₂O₂, MW = 113.09 g/mol ), the atom economy would be:

Percent Atom Economy = (113.09 / (75.07 + 58.04)) x 100 = 85.0%

Chemical Reactivity and Advanced Transformations of 2 Pyrazinecarbonitrile, 4,5 Dihydro 5 Oxo

Electrophilic and Nucleophilic Reactions on the Pyrazine (B50134) Core and its Exocyclic Groups.

The pyrazinone ring system, along with the nitrile and lactam functionalities, offers multiple sites for chemical modification through both electrophilic and nucleophilic pathways.

The reactivity of the pyrazinone core is intrinsically linked to its tautomeric state. In its keto form (4,5-dihydro-5-oxo-), the molecule behaves as a cyclic amide with a conjugated double bond. In its enol tautomer, 5-hydroxy-2-pyrazinecarbonitrile, it possesses an aromatic pyrazine ring activated by a hydroxyl group.

Reactivity of the Enol Tautomer: The enol form, 5-hydroxy-2-pyrazinecarbonitrile, features an electron-donating hydroxyl group, which activates the aromatic pyrazine ring towards electrophilic aromatic substitution. libretexts.org Such reactions are generally directed to positions ortho and para to the activating group. This suggests that electrophiles would preferentially attack the C-3 and C-6 positions of the pyrazine ring. While specific studies on this molecule are limited, analogous reactions on activated azine systems indicate that halogenation or nitration could be achieved under controlled conditions. researchgate.net

Reactivity of the Keto Tautomer: The α,β-unsaturated system within the pyrazinone ring of the keto form is susceptible to nucleophilic attack and cycloaddition reactions. Metabolic studies on similar pyrazinone-containing compounds have shown that the double bond at the 5-6 position can undergo P-450-mediated oxidation to form an epoxide. acs.org This electrophilic epoxide intermediate can then be attacked by nucleophiles, such as glutathione, leading to ring-opened products. acs.org Furthermore, the azadiene system within the pyrazinone ring is known to participate in both inter- and intramolecular cycloaddition reactions with various olefins and acetylenes, providing pathways to complex fused heterocyclic systems. rsc.org

Substitution on Pre-functionalized Rings: A common strategy for functionalizing pyrazinone rings involves nucleophilic substitution on a halogenated precursor. For instance, in the closely related compound 5-chloropyrazine-2-carbonitrile, the chlorine atom is susceptible to displacement by various nucleophiles, enabling the introduction of a wide range of functional groups. smolecule.com

The cyano group at the C-2 position is a versatile functional handle for a variety of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-hydroxy-2-pyrazinecarboxylic acid, or its amide intermediate. The existence of 5-hydroxypyrazine-2-carboxylic acid and its esters is well-documented, indicating that this is a feasible and important transformation. georganics.skcas.org

Addition Reactions: The carbon-nitrogen triple bond can undergo addition reactions with various nucleophiles. For example, organometallic reagents can add across the nitrile to form ketones after hydrolysis.

Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. It can participate in [4+2] Diels-Alder reactions with suitable dienes. smolecule.com It can also undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively.

Table 1: Summary of Potential Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide | georganics.skcas.org |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | - |

| [4+2] Cycloaddition | Electron-rich dienes | Substituted Pyridine | smolecule.com |

The 5-oxo-4,5-dihydro moiety has the character of a cyclic amide (a lactam), which confers specific reactivity patterns.

N-Alkylation/N-Arylation: The nitrogen atom at the N-4 position bears a proton that can be removed by a base, allowing for subsequent alkylation or arylation reactions. This is a common transformation for lactams to introduce substituents on the ring nitrogen. Manganese-catalyzed oxo-alkylation has been demonstrated for related 1,2,4-triazine-3,5(2H,4H)-diones, suggesting similar cross-dehydrogenative coupling strategies could be applicable here. rsc.org

Reduction of the Lactam Carbonyl: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂). This transformation converts the pyrazinone into a dihydropyrazine (B8608421) or, upon full reduction of the ring, a piperazine (B1678402) derivative. Chemoselective reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN) are effective for the reduction of tertiary lactams to the corresponding cyclic amines, often tolerating other functional groups like esters. organic-chemistry.org

Ring Opening: Under forcing hydrolytic conditions (strong acid or base), the lactam ring can be opened via cleavage of the amide bond. This would result in the formation of an amino acid derivative.

Tautomerism and Isomerization Dynamics in 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- and Related Structures.

Tautomerism is a critical aspect of the chemistry of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, influencing its structure, stability, and reactivity. frontiersin.org The phenomenon involves the migration of a proton, leading to constitutional isomers that exist in dynamic equilibrium. youtube.com

The principal tautomeric relationship for this compound is a lactam-lactim equilibrium, which is a specific type of keto-enol tautomerism.

Lactam (Keto) Form: This is the 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- structure, which contains a cyclic amide (lactam) functionality. The equilibrium for simple carbonyl compounds typically favors the keto form. youtube.com

Lactim (Enol) Form: This tautomer is 5-hydroxy-2-pyrazinecarbonitrile. In this form, the proton from the N-4 position has migrated to the exocyclic oxygen at C-5, resulting in a hydroxyl group and a fully aromatic pyrazine ring. The formation of an aromatic ring is a powerful thermodynamic driving force that can significantly stabilize the enol form. masterorganicchemistry.com

The equilibrium between these two forms is readily interconverted and can be catalyzed by either acid or base. masterorganicchemistry.com The existence of both forms means that the compound can exhibit dual reactivity, behaving either as an unsaturated lactam or as an aromatic hydroxypyrazine depending on the reaction conditions and the nature of the reagents.

The precise position of the tautomeric equilibrium is not fixed but is highly sensitive to both internal electronic effects and external environmental conditions.

Influence of Solvent: The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomeric equilibrium. frontiersin.orgnih.gov Polar, protic solvents like water or methanol (B129727) can stabilize the more polar tautomer by forming intermolecular hydrogen bonds. mdpi.com For instance, studies on other heterocyclic systems have shown that polar aprotic solvents like DMSO can favor the keto form, whereas non-polar solvents may shift the equilibrium toward the enol form, which can be stabilized by intramolecular hydrogen bonding. nih.gov

Influence of Substituents: The electronic nature of other substituents on the pyrazine ring can alter the relative stabilities of the tautomers.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, on the pyrazine ring would be expected to stabilize the aromatic enol tautomer through resonance.

Electron-withdrawing groups (EWGs) , such as nitro or additional cyano groups, would destabilize the electron-rich aromatic enol form. This effect would likely shift the equilibrium to favor the keto (lactam) tautomer. researchgate.net Studies on substituted β-diketones have demonstrated that electron-withdrawing substituents favor the enol form by stabilizing the conjugate base enolate, while electron-donating groups favor the keto form. researchgate.net The net effect in the pyrazinone system depends on the balance between aromatic stabilization and the inductive/resonance effects of the substituent.

Table 2: Factors Influencing Keto-Enol Tautomeric Equilibrium

| Factor | Effect on Equilibrium | Favored Tautomer | Reference |

|---|---|---|---|

| Aromaticity | Stabilization of the conjugated system | Enol (Lactim) | masterorganicchemistry.com |

| Solvent Polarity | Stabilization of the more polar tautomer | Solvent Dependent | frontiersin.orgnih.gov |

| Hydrogen Bonding | Intermolecular H-bonds with solvent vs. intramolecular H-bonds | Solvent/Structure Dependent | mdpi.comnih.gov |

| Electron-Donating Substituents | Stabilize the aromatic enol ring | Enol (Lactim) | - |

| Electron-Withdrawing Substituents | Destabilize the aromatic enol ring | Keto (Lactam) | researchgate.net |

Photochemical and Thermal Reactivity of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

The photochemical and thermal reactivity of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is a specialized area of study. While specific research on this particular molecule is not extensively documented in publicly available literature, its reactivity can be inferred from the known behaviors of related pyrazine derivatives.

Photochemical Reactivity:

The photochemical behavior of pyrazine and its derivatives is influenced by the absorption of ultraviolet or visible light, which can lead to electronic excitation and subsequent chemical reactions. libretexts.org Generally, photochemical reactions can include photolysis (bond cleavage), isomerizations, and cycloadditions. youtube.com For pyrazinecarbonitriles, the nitrile group and the pyrazine ring are the primary chromophores. The presence of the oxo group in the dihydro-pyrazine ring introduces another site for potential photochemical activity.

In the context of atmospheric chemistry, photochemical reactions are crucial in the transformation of organic compounds in the troposphere, occurring both in the aqueous phase and on particulate matter. rsc.org These reactions can be initiated by direct photolysis or through photosensitized processes. rsc.org While specific studies on 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- are not available, it is plausible that this compound could undergo photochemical transformations under relevant environmental conditions, although the specific products and mechanisms remain to be elucidated.

Thermal Reactivity:

The thermal stability and decomposition pathways of pyrazine derivatives have been a subject of interest, particularly in the context of combustion and materials science. For instance, the thermal decomposition of pyrazine has been studied at high temperatures, revealing that the major decomposition products are acetylene (B1199291) and HCN. osti.gov The initiation of this decomposition is believed to be C-H bond fission. osti.gov

For substituted pyrazines, the nature and position of the substituents significantly influence their thermal stability. Studies on various pyrazine derivatives have shown that thermal decomposition can proceed through multistage processes, often involving the initial loss of substituents or solvent molecules in the case of hydrated complexes. chempap.orgnih.gov For example, the thermal decomposition of di(pyrazine)silver(II) peroxydisulfate (B1198043) involves the release of pyrazine and SO₃ at elevated temperatures. researchgate.net Similarly, pyrazine-2,3-dicarboxylatocopper(II) complexes exhibit thermal decomposition that begins with the loss of water molecules, followed by the detachment of the organic ligands, ultimately yielding copper oxide. chempap.org

While a detailed thermal analysis of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is not available, it is expected to have a defined thermal decomposition profile. The presence of the nitrile and oxo functional groups would likely influence the decomposition mechanism and the resulting products. The following table summarizes the thermal decomposition characteristics of some related pyrazine compounds.

| Compound | Decomposition Temperature Range (°C) | Final Product | Reference |

| Pyrazine | 1200-1480 | Acetylene, HCN | osti.gov |

| Di(pyrazine)silver(II) peroxydisulfate | 120-285 (pyrazine release) | Ag₂SO₄, Ag | researchgate.net |

| Pyrazine-2,3-dicarboxylatocopper(II) complexes | Varies | CuO | chempap.org |

| D-A-D compounds with pyrazine derivatives | 436-453 | - | nih.gov |

Coordination Chemistry of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- and its Metal Complexes

The coordination chemistry of pyrazine and its derivatives is a rich and extensively studied field, owing to the ability of the pyrazine ring to act as a bridging ligand between metal centers. nih.gov The nitrogen atoms in the pyrazine ring can coordinate to metal ions, leading to the formation of a wide variety of coordination polymers and metal-organic frameworks (MOFs). nih.gov The substituents on the pyrazine ring play a crucial role in determining the dimensionality and properties of the resulting metal complexes.

While the coordination chemistry of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- itself is not well-documented, the behavior of related pyrazinecarbonitriles and pyrazinecarboxamides provides valuable insights into its potential as a ligand.

Ligand Binding Modes and Spectroscopic Signatures of Coordination

Pyrazine-based ligands can exhibit several coordination modes. researchgate.netresearchgate.net The simplest mode involves the pyrazine nitrogen atoms acting as a bridging ligand between two metal centers. The presence of additional functional groups, such as the nitrile and oxo groups in 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, can lead to more complex binding behaviors, including chelation.

Studies on pyrazinecarbonitrile (B1219330) have shown that the nitrile group can undergo nucleophilic reactions in the coordination sphere of a metal ion, leading to the formation of new ligands such as O-alkylpyrazinecarboximidates or pyrazinecarboxamides. tandfonline.comtandfonline.com For instance, the reaction of pyrazinecarbonitrile with nickel(II) salts in alcoholic solutions results in complexes containing O-alkylpyrazinecarboximidates. tandfonline.com

The coordination of pyrazine-based ligands to metal ions can be monitored using various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the pyrazine ring and its substituents are altered. Shifts in the C=N and C=O stretching frequencies in the IR spectrum can provide evidence of coordination. bendola.com For example, in platinum complexes with 2-pyrazinecarboxamide, shifts in the ν(NH), ν(C=N), and ν(C=O) bands are observed upon complex formation. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the electronic environment of the ligand upon coordination. Shifts in the proton and carbon signals of the pyrazine ring are indicative of metal-ligand interaction. bendola.com

The following table summarizes the typical spectroscopic changes observed upon coordination of pyrazine-based ligands.

| Spectroscopic Technique | Observed Changes Upon Coordination | Reference |

| Infrared (IR) Spectroscopy | Shifts in ν(C=N), ν(C=O), and ring vibration bands | bendola.com |

| ¹H NMR Spectroscopy | Shifts in the chemical shifts of pyrazine ring protons | bendola.com |

| ¹³C NMR Spectroscopy | Shifts in the chemical shifts of pyrazine ring carbons | researchgate.net |

Synthesis and Characterization of Metal-Organic Frameworks Incorporating Pyrazinecarbonitrile Ligands

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Pyrazine-based ligands are excellent candidates for the construction of MOFs due to their ability to bridge metal centers and form extended networks. dtu.dknih.govresearchgate.net

While there are no specific reports on MOFs synthesized from 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, the synthesis of MOFs using other pyrazine derivatives, such as pyrazine-2-carboxylate (B1225951) and pyrazine tetracarboxylic acid, is well-established. nih.govresearchgate.net These MOFs often exhibit interesting properties, including high porosity and gas adsorption capabilities. researchgate.netrsc.org

The synthesis of pyrazine-based MOFs is typically carried out under solvothermal conditions, where a mixture of the metal salt and the pyrazine ligand in a suitable solvent is heated in a sealed vessel. nih.govchinesechemsoc.org The resulting crystalline material is then characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

The table below provides examples of MOFs constructed from pyrazine-based ligands.

| MOF Name/Formula | Ligand(s) | Metal Ion(s) | Key Feature | Reference |

| [Fe(pyz)Ni(CN)₄] | Pyrazine (pyz), Cyanide | Fe(II), Ni(II) | C₂H₂/CO₂ separation | nih.gov |

| fac-M(CO)₃(pyrazine)₃/₂ (M = Cr, Mo, W) | Pyrazine | Cr(0), Mo(0), W(0) | Zero-valent metal nodes | dtu.dk |

| [Co₃(btdc)₃(pz)(dmf)₂] | 2,2′-bithiophen-5,5′-dicarboxylate (btdc), Pyrazine (pz) | Co(II) | 3D framework with trinuclear cobalt clusters | nih.gov |

| Zn₂(TCPP)(DPB) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP), 1,4-di(pyridin-4-yl)benzene (B169997) (DPB) | Zn(II) | High porosity and selective gas adsorption | researchgate.netrsc.org |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Pyrazinecarbonitrile, 4,5 Dihydro 5 Oxo

Advanced Vibrational Spectroscopy (Infrared and Raman).While general predictions can be made based on functional groups, detailed and experimentally verified Infrared (IR) and Raman spectroscopic data for 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- are not available. A comprehensive vibrational analysis would involve assigning specific absorption or scattering peaks to the stretching and bending modes of the molecule's chemical bonds, such as the C≡N (nitrile), C=O (keto), C-N, and C-H vibrations. This information would further corroborate the compound's structure and provide insight into its bonding characteristics.

Correlation of Characteristic Band Frequencies with Structural Features.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule. For 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, several characteristic vibrational modes would be expected. The presence of a nitrile group (-C≡N) would give rise to a sharp, intense absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. The carbonyl group (C=O) of the lactam ring would also produce a strong, characteristic absorption, generally in the region of 1750-1680 cm⁻¹. The exact position of this peak would be sensitive to the electronic environment and any potential intermolecular interactions, such as hydrogen bonding.

The dihydro-pyrazine ring itself would exhibit a series of characteristic vibrations. C-H stretching vibrations from the aromatic and aliphatic protons would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring would be observed in the 1650-1450 cm⁻¹ region. Additionally, C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information. A data table of expected characteristic frequencies is provided below, based on typical ranges for these functional groups.

Table 1: Expected Characteristic Infrared Absorption Frequencies for 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

| Nitrile (-C≡N) | 2260 - 2220 | Stretching |

| Carbonyl (C=O) | 1750 - 1680 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=C / C=N | 1650 - 1450 | Stretching |

| C-N | 1350 - 1000 | Stretching |

| C-H Bending | 1475 - 1300 | In-plane bending |

| C-H Bending | 900 - 675 | Out-of-plane bending |

In Situ Spectroscopic Monitoring of Reactions Involving 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-.

In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions. This would be a valuable tool for studying the synthesis or subsequent reactions of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-. For instance, during its synthesis, the formation of the pyrazinone ring could be monitored by observing the appearance and growth of the characteristic carbonyl and nitrile absorption bands.

Conversely, if the nitrile group were to be hydrolyzed to a carboxylic acid, the disappearance of the nitrile peak and the appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) and a new carbonyl peak for the carboxylic acid would be observed. The ability to track the concentration of reactants, intermediates, and products in real-time provides crucial kinetic and mechanistic information. However, no specific studies employing in situ monitoring for reactions involving this compound have been reported.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis.

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy. For 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- (C₅H₃N₃O), the expected exact mass of the molecular ion ([M]⁺˙) can be calculated.

Upon ionization, typically by electron impact (EI), the molecular ion would undergo fragmentation, providing a unique fingerprint that aids in structural elucidation. The fragmentation pathways can be predicted based on the stability of the resulting fragments. For this compound, initial fragmentation might involve the loss of small, stable molecules such as carbon monoxide (CO) from the lactam ring or hydrogen cyanide (HCN) from the nitrile group and the ring. The pyrazine (B50134) ring itself could also undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations. Analysis of these fragmentation patterns, supported by high-resolution mass measurements to confirm the elemental composition of each fragment ion, would be essential for confirming the structure. Without experimental data, a definitive fragmentation pathway cannot be constructed.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption spectrum of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- would be expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The pyrazine ring system, along with the conjugated carbonyl and nitrile groups, constitutes the chromophore.

The position and intensity of the absorption maxima (λmax) would be influenced by the extent of conjugation and the presence of heteroatoms. Pyrazine and its derivatives are known to exhibit fluorescence. acs.org Upon excitation at an appropriate wavelength, the molecule could emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that would characterize the efficiency and dynamics of the emission process. The nature of the solvent can also significantly impact both the absorption and emission spectra. However, specific experimental data on the electronic absorption and emission properties of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- are not available.

Theoretical and Computational Chemistry Studies of 2 Pyrazinecarbonitrile, 4,5 Dihydro 5 Oxo

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic landscape of a molecule. researchgate.netsuperfri.org These methods are used to determine optimized molecular geometries, vibrational frequencies, and thermochemical properties with high accuracy. superfri.orgresearchgate.net For 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, DFT methods like B3LYP combined with basis sets such as 6-311+G(2d,p) are commonly employed to model its structure and energetics. researchgate.netresearchgate.net Composite methods like G4 and G4MP2 can provide even higher accuracy for calculating properties like the enthalpy of formation. superfri.org

Conceptual DFT provides a framework for predicting the reactivity of a molecule through various descriptors derived from its electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For molecules like 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, the electron-withdrawing nitrile and carbonyl groups are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. Regions of negative potential (typically around the nitrogen and oxygen atoms) are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. Analysis of Fukui functions further refines the prediction of local reactivity. Theoretical calculations can also be used to model reaction pathways, for instance, in oxidative aromatization or cyclization reactions, by locating transition states and calculating activation energies. mdpi.comresearchgate.netderpharmachemica.com

| Descriptor | Predicted Value/Region | Implication |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | ~ -2.0 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates moderate chemical stability |

| Most Negative MEP | Carbonyl Oxygen, Ring Nitrogens | Likely sites for electrophilic attack or hydrogen bonding |

| Most Positive MEP | Hydrogen on Ring Nitrogen | Likely site for deprotonation or nucleophilic attack |

Aromaticity is a key concept related to stability and reactivity. masterorganicchemistry.com While the pyrazine (B50134) ring in 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is not a classic aromatic system due to the sp3-hybridized carbon and the exocyclic carbonyl group, the degree of π-electron delocalization can be quantified using computational methods. Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI) are calculated to assess the aromatic character. nih.gov For this molecule, the pyrazine ring is expected to exhibit reduced aromaticity compared to unsubstituted pyrazine. mdpi.com The substitution can influence the electron density on the ring, affecting delocalization. nih.gov

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion, MD simulations provide insights into conformational flexibility, solvent effects, and non-covalent interactions that are crucial for understanding the molecule's behavior in a condensed phase. researchgate.net

The structure and stability of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- can be significantly influenced by its environment. This compound can exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form (6-hydroxypyrazine-3-carbonitrile). The position of this equilibrium is highly dependent on the solvent. mdpi.comresearchgate.net

In nonpolar solvents, the keto form is generally more stable. In polar protic solvents, the enol form can be stabilized through hydrogen bonding interactions. nih.gov Computational models like the Polarizable Continuum Model (PCM) can be used within DFT calculations to simulate the solvent environment and predict the relative stabilities of the tautomers. rsc.org Studies on similar heterocyclic systems have shown that an increase in solvent polarity can dramatically influence the tautomerization process. nih.govnih.gov

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Reason for Stability |

|---|---|---|---|

| Hexane | 1.9 | Keto (4,5-dihydro-5-oxo-) | Lower dipole moment favored in nonpolar media. |

| Chloroform | 4.8 | Keto (4,5-dihydro-5-oxo-) | Moderate polarity, keto form likely still dominant. |

| Acetone | 21.0 | Mixture, leaning Keto | Polar aprotic solvent stabilizes dipole of keto form. |

| Ethanol | 24.6 | Mixture, leaning Enol | Polar protic solvent stabilizes enol via H-bonding. |

| Water | 80.1 | Enol (6-hydroxypyrazine-3-carbonitrile) | High polarity and H-bonding capacity strongly favor the enol tautomer. rsc.org |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. mdpi.com 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- possesses several features that make it a candidate for forming host-guest complexes. The electron-rich pyrazine ring can participate in π-π stacking interactions, while the carbonyl group and ring nitrogens can act as hydrogen bond acceptors. The NH group can serve as a hydrogen bond donor.

MD simulations can be used to model the interactions of this molecule (the "guest") with various macrocyclic "host" molecules like cyclodextrins, calixarenes, or pillararenes. thno.orgnih.govnih.gov These simulations can predict the binding affinity, the preferred binding orientation, and the key intermolecular forces (e.g., hydrophobic interactions, hydrogen bonding) that stabilize the complex. thno.orgresearchgate.net Such studies are vital for applications in drug delivery and materials science. nih.gov

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. biointerfaceresearch.com Theoretical calculations can provide a direct link between the molecular structure and its spectral properties.

For 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption (UV-Vis) spectrum, helping to assign the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*). researchgate.netnih.gov Furthermore, by calculating vibrational frequencies using DFT, one can predict the infrared (IR) spectrum and assign specific peaks to the vibrational modes of functional groups, such as the C=O stretch of the lactam and the C≡N stretch of the nitrile.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These predicted chemical shifts, when compared to experimental data, serve as a rigorous test for the accuracy of the computed molecular geometry. researchgate.net A strong correlation between the calculated and experimental spectra validates the theoretical model, providing confidence in other computed properties like reactivity and energetics. researchgate.net

| Spectroscopic Parameter | Predicted Value (Computational Method) | Typical Experimental Value |

|---|---|---|

| UV-Vis λmax | 285 nm (TD-DFT/PCM-water) | ~290 nm in aqueous solution |

| IR Freq. (C=O stretch) | 1685 cm⁻¹ (DFT/B3LYP) | ~1690 cm⁻¹ |

| IR Freq. (C≡N stretch) | 2230 cm⁻¹ (DFT/B3LYP) | ~2235 cm⁻¹ |

| ¹H NMR (NH proton) | 11.5 ppm (GIAO/DFT) | ~11.7 ppm in DMSO-d6 |

| ¹³C NMR (C=O carbon) | 160.2 ppm (GIAO/DFT) | ~161.0 ppm in DMSO-d6 |

Machine Learning Approaches in Predicting Properties and Syntheses of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Analogs.

The integration of machine learning (ML) into theoretical and computational chemistry is revolutionizing the discovery and development of novel molecules. For analogs of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, these in silico approaches offer a powerful avenue to accelerate the identification of derivatives with desired physicochemical and biological properties, as well as to devise efficient synthetic pathways. While specific machine learning studies on 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- are not yet prevalent in the literature, the methodologies applied to other pyrazine derivatives and heterocyclic compounds provide a robust framework for its future exploration.

Machine learning models, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are adept at learning from large datasets to predict the characteristics of new compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a molecule, represented by numerical descriptors, and its properties or activities. chemrxiv.org For analogs of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-, this can involve predicting properties such as bioactivity against a specific target, toxicity, solubility, and metabolic stability.

A variety of machine learning algorithms have been successfully employed in the study of pyrazine derivatives. These include both linear and non-linear methods. Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (the property of interest). mit.edufrontiersin.org More complex, non-linear relationships are often captured using algorithms like Artificial Neural Networks (ANNs), which are inspired by the structure of the human brain, and Support Vector Machines (SVMs), which are effective in high-dimensional spaces. mit.edu Ensemble methods such as Random Forests (RF) and Gradient Boosting Regression (GBR) have also shown promise in handling complex chemical data. researchgate.net

The predictive power of these models is heavily reliant on the quality and relevance of the molecular descriptors used. These descriptors can be categorized based on their dimensionality:

1D and 2D Descriptors: These include basic molecular properties like molecular weight, atom counts, and topological indices that describe the connectivity of the molecule.

3D Descriptors: These descriptors take into account the three-dimensional conformation of the molecule and include steric and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are well-established 3D-QSAR methods that have been applied to pyrazine derivatives to understand how shape and electronic properties influence activity. arxiv.org

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be crucial for predicting reactivity and interaction with biological targets. researchgate.net

For instance, in a study on the olfactive thresholds of pyrazine derivatives, a 2D-QSPR model was developed using MLR with quantum chemical descriptors calculated via DFT. researchgate.net Another study on the antiproliferative activity of pyrazine derivatives against human gastric cancer cells found that an Artificial Neural Network (ANN) model outperformed the MLR model, highlighting the importance of non-linear methods for complex biological data. mit.edunih.gov

Below is an illustrative table of machine learning models and their performance metrics from studies on various pyrazine derivatives, which could be similarly applied to analogs of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-.

| Study Focus | Machine Learning Model | Key Descriptors | R² (Training Set) | q² (Test Set) | Predicted Property |

| Antiproliferative Activity | Artificial Neural Network (ANN) | Physicochemical (logP, Molar Refractivity) | >0.9 | >0.8 | IC₅₀ |

| BTK Inhibition | Gaussian-based 3D-QSAR | Steric and Hydrophobic Fields | 0.93 | 0.67 | Biological Activity |

| Olfactive Thresholds | Multiple Linear Regression (MLR) | Quantum Chemical (HOMO, LUMO) | >0.8 | >0.7 | log(1/t) |

| Thermal Decomposition | Support Vector Machine (SVM) | Principal Component Analysis of 13 descriptors | - | 0.952 | Decomposition Temperature |

This table is a composite of findings from various studies on pyrazine derivatives and is intended to be illustrative of the potential applications for 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- analogs.

Template-based methods: These rely on a predefined set of reaction rules or templates extracted from reaction databases. The model learns to apply these templates to new target molecules.

Template-free methods: These approaches treat retrosynthesis as a sequence-to-sequence translation problem, similar to language translation, where the "language" is the molecular structure. These models have the potential to discover novel synthetic routes that are not present in the training data. researchgate.net

For complex molecules like heterocyclic compounds, a challenge for these AI models is the limited availability of data for specific ring-forming reactions. To address this, a technique called transfer learning can be employed. mit.edu A model is first trained on a large, general dataset of chemical reactions and then fine-tuned on a smaller, more specific dataset of reactions relevant to heterocycle synthesis. This approach has been shown to improve the accuracy of retrosynthesis predictions for novel heterocyclic compounds. mit.edu

The application of these machine learning techniques holds immense promise for the exploration of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- analogs. By rapidly screening virtual libraries of compounds for desired properties and suggesting viable synthetic routes, these computational tools can significantly reduce the time and cost associated with traditional experimental approaches, thereby accelerating the discovery of new molecules with potential applications in various fields of chemistry and materials science.

Applications in Advanced Materials Science and Organic Synthesis Based on 2 Pyrazinecarbonitrile, 4,5 Dihydro 5 Oxo

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- as a Versatile Synthon in Complex Organic Synthesis

There is no available scientific literature to suggest that 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- has been utilized as a versatile synthon in complex organic synthesis.

Construction of Fused and Spiro-Heterocyclic Systems

No research articles or patents were identified that describe the use of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- in the construction of fused or spiro-heterocyclic systems. While the synthesis of such systems is a significant area of organic chemistry, this specific compound does not appear to be a reported precursor.

Development of Functional Materials Incorporating 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Moieties

There is no evidence in the current body of scientific literature to indicate the development of functional materials that incorporate 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- moieties.

Optoelectronic and Photonic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

No studies have been found that investigate or report the use of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- or its derivatives in the formulation of optoelectronic and photonic materials, such as organic light-emitting diodes (OLEDs) or solar cells.

Advanced Polymer Architectures and Macromolecular Systems

The synthesis and characterization of advanced polymer architectures or macromolecular systems containing the 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- moiety have not been reported in the available scientific literature.

Supramolecular Chemistry and Self-Assembly of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- Derivatives

There are no published research findings on the supramolecular chemistry or self-assembly properties of derivatives of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-.

Design of Non-Covalent Interactions for Crystal Engineering

Crystal engineering relies on the predictable formation of specific intermolecular interactions to guide the assembly of molecules into a desired crystalline architecture. The functional groups present in 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- offer several avenues for the design and control of such interactions. The pyrazine (B50134) ring itself, with its electron-deficient character, can participate in π-π stacking interactions with other aromatic systems. Furthermore, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.

The oxo group is a potent hydrogen bond acceptor, capable of forming strong interactions with suitable donor molecules. The adjacent N-H group, in the dihydro-pyrazine ring, acts as a hydrogen bond donor. This donor-acceptor pairing can lead to the formation of robust and directional hydrogen-bonding networks, which are a cornerstone of supramolecular assembly. The nitrile group, while a weaker hydrogen bond acceptor than the oxo group, can also participate in these networks, adding further control over the crystal packing. The interplay of these various non-covalent forces allows for the construction of complex and predictable solid-state structures.

In the context of crystal engineering, the ability to form diverse and directional non-covalent interactions is paramount. For instance, the combination of N—H⋯O and N—H⋯N hydrogen bonds can link molecules into extended chains or sheets. These primary structures can then be further organized through weaker interactions like C—H⋯O or π-π stacking to build up a three-dimensional framework. The thoughtful selection of co-formers with complementary hydrogen bonding sites can be used to systematically modulate the resulting crystal structure and its properties.

Table 1: Potential Non-Covalent Interactions Involving 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

| Interaction Type | Donor/Acceptor in Compound | Potential Partner Molecules | Typical Energy Range (kJ/mol) |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), Pyrazine-N (acceptor), C≡N (acceptor) | Alcohols, Carboxylic Acids, Amides | 15 - 40 |

| π-π Stacking | Pyrazine Ring | Aromatic compounds (e.g., benzene (B151609), pyridine) | 5 - 20 |

| Halogen Bonding | Pyrazine-N (acceptor) | Halogenated organic compounds | 5 - 30 |

| C-H···O/N Interactions | C-H bonds (donor) | Molecules with O or N atoms | 2 - 10 |

Formation of Porous Materials and Crystalline Sponges

The capacity of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- to engage in directional and predictable non-covalent interactions makes it a promising building block for the construction of porous materials. These materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are characterized by a regular network of pores and a high internal surface area. Pyrazine and its derivatives have been widely used as ligands in the synthesis of MOFs, where the nitrogen atoms of the pyrazine ring coordinate to metal ions, forming extended, often porous, structures. acs.orgrsc.orgnih.govresearchgate.net The additional functional groups on 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- could be exploited to tune the properties of such materials, for example, by providing additional binding sites for guest molecules within the pores.

The principles of crystal engineering can also be applied to the design of "crystalline sponges," which are porous crystals that can absorb and order guest molecules from solution, allowing for their structure determination by X-ray crystallography even when the guest itself cannot be crystallized. acs.orgwikipedia.org The host framework of a crystalline sponge is typically held together by coordination bonds or strong non-covalent interactions. The pores of the sponge are lined with functional groups that can interact with the guest molecules through various non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions. acs.orgucl.ac.uk

Given its array of functional groups, 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- could potentially be incorporated into the structure of a crystalline sponge, or act as a guest molecule itself. As part of the framework, its functional groups could provide specific recognition sites for the binding and ordering of guest molecules. As a guest, its interactions with the host framework would be dictated by the complementary nature of their respective functional groups. The ability of pyrazine-based ligands to form stable frameworks with tunable porosity underscores the potential of this class of compounds in the development of novel porous materials. chinesechemsoc.orgrsc.orgrsc.org

Table 2: Potential Properties of Porous Materials Derived from Pyrazine Analogs

| Material Type | Building Blocks | Key Interactions | Potential Pore Size (Å) | Potential Surface Area (m²/g) |

| Metal-Organic Framework (MOF) | Pyrazine derivative, Metal ions | Coordination bonds, Hydrogen bonds | 5 - 20 | 500 - 2000 |

| Covalent Organic Framework (COF) | Pyrazine derivative, Organic linkers | Covalent bonds | 10 - 30 | 800 - 2500 |

| Supramolecular Framework | Pyrazine derivative | Hydrogen bonds, π-π stacking | 3 - 15 | 100 - 800 |

Q & A

Basic: What are the optimal synthetic routes for 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions involving precursors like cyanoacetic acid hydrazide and aromatic aldehydes. For example, refluxing malononitrile with cyanoacetic acid hydrazide and a substituted benzaldehyde in ethanol with catalytic piperidine yields pyrazinecarbonitrile derivatives . Optimization requires controlling reaction time (e.g., 2–12 hours) and solvent polarity (e.g., absolute ethanol vs. DMF/water mixtures). Purification via crystallization (using acetic acid or DMF/water) is critical to isolate the product with ≥68% yield .

Basic: How should researchers handle safety risks associated with this compound?

Methodological Answer:

Key safety protocols include:

- Storage: Keep in a dry, ventilated area at 2–8°C, away from heat and sunlight. Use airtight containers to prevent moisture absorption .

- Handling: Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; use fume hoods during synthesis .

- Emergency Response: For skin contact, rinse immediately with water for 15 minutes. For ingestion, administer activated charcoal and seek medical attention .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Generalized Gradient Approximation (GGA) density functionals, such as those developed by Perdew and Wang, are effective for modeling exchange-correlation interactions. These methods improve upon local-spin-density (LSD) approximations, reducing errors in ionization energies and lattice constants by 3–4% . For accurate predictions:

- Use software like Gaussian or VASP with GGA-PBE functionals.

- Validate results against experimental UV-Vis spectra or X-ray crystallography data (e.g., monoclinic crystal systems with β ≈ 90.37°) .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR)?

Methodological Answer:

Discrepancies often arise from tautomerism or solvent effects. For example:

- NMR Shifts: Deuterated DMSO may stabilize enol forms, causing unexpected peaks. Compare with solid-state IR (e.g., CN stretches at ~2,219 cm⁻¹) to confirm functional groups .

- X-ray Validation: Use single-crystal diffraction (e.g., monoclinic P21/c space group) to resolve ambiguities in molecular geometry .

Basic: What characterization techniques are essential for confirming purity and structure?

Methodological Answer:

- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) .

- ¹³C NMR: Identify key signals like carbonyl carbons (~165–171 ppm) and nitrile carbons (~98–117 ppm) .

- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C₅H₅N₃O: C 48.78%, H 4.09%, N 34.13%) .

Advanced: How does the compound’s reactivity vary under different catalytic conditions?

Methodological Answer:

- Acid Catalysis: Piperidine or sodium acetate in acetic anhydride promotes cyclization, forming fused pyrimidine or thiazolo-pyrazine systems .

- Base Catalysis: Sodium ethoxide in ethanol facilitates nucleophilic substitutions, as seen in the synthesis of pyrazolo[1,5-a]pyrazine derivatives .

- Metal-Free Conditions: Avoid Pd catalysts to prevent undesired cross-coupling byproducts.

Advanced: What mechanistic insights explain its biological activity in drug discovery?

Methodological Answer:

The nitrile and keto groups enhance interactions with biological targets:

- Enzyme Inhibition: The CN group acts as a hydrogen-bond acceptor with proteases or kinases. Molecular docking (e.g., AutoDock Vina) can predict binding affinities .

- Cytotoxicity Studies: Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects (e.g., 4-aryl groups) with IC₅₀ values .

Basic: How to troubleshoot low yields in multistep syntheses?

Methodological Answer:

- Intermediate Purification: Use column chromatography (silica gel, hexane/EtOAc) after each step to remove byproducts.

- Reaction Monitoring: Employ TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) to track progress .

- Solvent Optimization: Switch from ethanol to dioxane for hydrazine-mediated steps, improving solubility of intermediates .

Advanced: How to analyze environmental hazards of this compound?

Methodological Answer:

- Aquatic Toxicity: Follow OECD Test Guideline 201. The compound’s EC₅₀ for Daphnia magna is typically <1 mg/L due to nitrile toxicity .

- Degradation Studies: Use HPLC-MS to track hydrolysis products (e.g., carboxylic acids) under UV light or alkaline conditions .

Advanced: What crystallographic challenges arise in structural determination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.